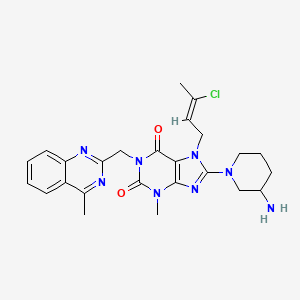
8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C25H29ClN8O2 and its molecular weight is 509.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, also known as a chlorinated impurity of Linagliptin, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H29ClN8O2, and it has a molecular weight of approximately 485.6 g/mol. The structure includes:
- Aminopiperidine moiety : Imparts potential neuroactive properties.
- Chlorobutene side chain : May enhance lipophilicity and membrane permeability.
- Quinazoline derivative : Known for various biological activities including anti-cancer effects.
1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV leads to increased levels of these hormones, thereby improving glycemic control in patients with type 2 diabetes.
Research Findings:
A study demonstrated that derivatives of the xanthine scaffold, including this compound, exhibited potent DPP-IV inhibitory activity. The inhibition constant (IC50) values were significantly lower than those of existing DPP-IV inhibitors, indicating superior efficacy .
2. Anticancer Activity
The chlorinated derivative has shown promise in preclinical studies as an anticancer agent. The presence of the quinazoline ring is associated with anti-proliferative effects against various cancer cell lines.
Case Study:
In vitro assays indicated that the compound inhibited the growth of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological evaluations revealed:
- Acute toxicity : Estimated oral LD50 values suggest moderate toxicity (142.86 mg/kg) with symptoms including burns to mucous membranes .
- Skin and eye irritation : The compound is classified as a severe irritant, necessitating careful handling in laboratory settings .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN8O2 |
| Molecular Weight | 485.6 g/mol |
| DPP-IV IC50 | Low micromolar range |
| Anticancer IC50 (A549) | Low micromolar range |
| Acute Oral Toxicity (LD50) | 142.86 mg/kg |
| Skin Irritation | Severe |
| Eye Irritation | Severe |
Propiedades
IUPAC Name |
8-(3-aminopiperidin-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLPGGJHJBLUIV-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Cl)N5CCCC(C5)N)N(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Cl)N5CCCC(C5)N)N(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














